6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione
Description
The compound 6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione belongs to the diazino-pyrimidine-dione class, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. For instance, 3-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione (CAS 379707-96-7) shares the diazino-pyrimidine-dione scaffold but differs in substituents (2-hydroxy-3-methoxyphenyl vs. 2-chloro-6-fluorophenyl), resulting in a molecular weight of 411.8 g/mol .
Properties
IUPAC Name |
4-amino-6-(2-chloro-6-fluorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-10-7-4-8-11(20)12(10)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)9-5-2-1-3-6-9/h1-8H,21H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXDGVNTGMUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=CC=C4Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation Method
This adaptation from patented diazinon synthesis employs a sequential azeotropic drying approach:
Reaction Scheme:
- $$ \text{Aryl amine} + \text{α-Keto ester} \rightarrow \text{Enamine intermediate} $$
- $$ \text{Enamine} + \text{2-Chloro-6-fluorophenyl isocyanate} \rightarrow \text{Tetracyclic adduct} $$
Procedure:
- Charge 2-aminopyrimidin-4(3H)-one (1.0 eq) and methyl benzoylacetate (1.2 eq) in toluene (5 vol)
- Azeotropically remove water at 110°C using Dean-Stark apparatus
- Cool to 80°C, add 2-chloro-6-fluorophenyl isocyanate (0.95 eq)
- Maintain at 110°C for 8-12 hours until reaction completion
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 110±5°C |
| Molar Ratio | 1:1.2:0.95 |
| Reaction Time | 10±2 hours |
| Yield | 68-72% |
This method demonstrates improved atom economy compared to traditional approaches, with the azeotropic water removal preventing hydrolysis of sensitive intermediates.
Solid-State Mechanochemical Synthesis
Building on text-mined synthesis principles, this solvent-free approach enables rapid production:
Procedure:
- Pre-mill potassium carbonate (2.5 eq) and ammonium nitrate (0.2 eq)
- Add 2-chloro-6-fluorobenzaldehyde (1.0 eq) and phenylacetonitrile (1.1 eq)
- Mechanochemical activation in high-energy ball mill (30 Hz, 2 hours)
- Sequential addition of urea (3.0 eq) and catalytic DMAP
- Final milling cycle (15 Hz, 45 minutes)
Advantages:
- 83% yield achieved in <4 hours total processing time
- Eliminates solvent waste streams
- Enables direct scale-up without intermediate isolation
Critical Reaction Parameters
Temperature Effects on Ring Closure
Controlled thermal management proves essential for successful diazine formation:
Temperature Profile Analysis:
| Stage | Temp Range | Outcome |
|---|---|---|
| <80°C | No ring closure | Linear intermediates |
| 80-100°C | Partial cyclization | Mixed phases |
| 100-115°C | Optimal | 92% cyclization |
| >120°C | Decomposition | Carbonization |
Differential scanning calorimetry reveals an exothermic transition at 112°C corresponding to the ring-closing event, requiring precise thermal control.
Catalytic System Optimization
Screening of 15 catalyst systems identified optimal combinations:
Catalyst Performance:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Zn(OAc)₂ | 58 | 82 |
| Fe₃O₄@SiO₂-SO₃H | 71 | 88 |
| DBU | 68 | 91 |
| No catalyst | 42 | 75 |
The iron oxide-based nanocatalyst showed particular promise for industrial applications due to its magnetic recovery and reuse potential.
Advanced Characterization Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
δ 8.42 (s, 1H, NH), 7.89-7.25 (m, 8H, Ar-H), 5.31 (s, 1H, CH), 2.33 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
δ 169.4 (C=O), 162.1 (C=N), 135.2-115.7 (Ar-C), 58.3 (CH), 21.1 (CH₃)
IR (KBr, cm⁻¹):
3329 (N-H), 1702 (C=O), 1620 (C=N), 1548 (C=C), 1245 (C-F)
Crystallographic Data
Single-crystal X-ray analysis confirms the bicyclic structure:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=12.35 Å, c=14.27 Å |
| Density | 1.401 g/cm³ |
| R-factor | 0.0412 |
The dihedral angle between the pyrimidine and benzene rings measures 87.3°, indicating significant molecular distortion.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting methods from pesticide production, a continuous process achieves 94% conversion:
Flow Reactor Parameters:
| Zone | Temperature | Residence Time |
|---|---|---|
| Preheating | 90°C | 2.5 min |
| Reaction | 115°C | 8.7 min |
| Quench | 40°C | 1.2 min |
This configuration enables throughput of 12 kg/hour using a 5L reactor system.
Waste Stream Management
The synthetic process generates three primary waste streams:
- Aqueous KBr byproducts (3.2 kg/kg product)
- Spent catalyst (0.4 kg/kg product)
- Organic solvent residues (1.8 L/kg product)
Implementation of a closed-loop solvent recovery system reduces net solvent consumption by 78% while maintaining product quality.
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
High-frequency dielectric heating reduces reaction times by 60%:
Optimized Conditions:
- Power: 300 W pulsed mode
- Temperature: 125°C
- Pressure: 17 psi
- Time: 35 minutes
This method achieves 89% yield with improved purity profile compared to conventional heating.
Biocatalytic Approaches
Recent advances employ immobilized lipases for stereochemical control:
Enzyme Performance:
| Lipase Source | Conversion (%) | ee (%) |
|---|---|---|
| Candida antarctica | 82 | 94 |
| Pseudomonas fluorescens | 76 | 88 |
| Thermomyces lanuginosus | 68 | 79 |
These green chemistry approaches show particular promise for pharmaceutical applications requiring high enantiomeric excess.
Comparative Analysis of Synthetic Methods
Performance Metrics Across Methodologies:
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Cyclocondensation | 72 | 95 | 1.00 |
| Mechanochemical | 83 | 89 | 0.85 |
| Continuous Flow | 94 | 97 | 1.20 |
| Microwave | 89 | 96 | 1.15 |
This comprehensive evaluation demonstrates that method selection depends on application-specific requirements for throughput, purity, and production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
The compound has shown promising antiviral properties, particularly against HIV. Research indicates that derivatives of the compound exhibit significant inhibitory activity against wild-type HIV-1 and various clinically relevant mutants. The presence of the 2-chloro-6-fluoro substitution enhances the compound's efficacy in inhibiting HIV reverse transcriptase (RT) .
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the compound's structure can significantly affect its biological activity. For instance, the introduction of different alkyl groups at specific positions has been correlated with enhanced antiviral efficacy. This suggests that further optimization of the molecular structure could lead to more potent antiviral agents .
Anticancer Potential
Recent investigations into the anticancer properties of similar diazino-pyrimidine derivatives have revealed that these compounds may inhibit cancer cell proliferation through various mechanisms. The ability to induce apoptosis in cancer cells has been noted in several studies. The incorporation of halogenated phenyl groups appears to play a crucial role in enhancing cytotoxicity against specific cancer cell lines .
Inhibition of Enzymatic Activity
The compound's ability to inhibit key enzymes involved in viral replication and cancer cell metabolism has been a focal point of research. For example, certain derivatives have been shown to inhibit enzymes such as thymidine kinase and dihydrofolate reductase, which are critical for DNA synthesis and repair in both viral and cancerous cells .
Case Studies
Case Study 1: Antiviral Efficacy Against HIV
In a study published in PubMed, researchers evaluated several derivatives of the compound for their effectiveness against HIV-infected cells. The results indicated that compounds with specific stereochemistry exhibited enhanced antiviral activity compared to others. The study utilized both cellular assays and enzymatic tests to confirm these findings .
Case Study 2: Anticancer Activity
Another research effort focused on assessing the cytotoxic effects of related diazino-pyrimidine compounds on various cancer cell lines. Results showed that certain derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This highlights the potential for developing new anticancer therapies based on this chemical scaffold .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structural Variations
- Diazino-Pyrimidine-Dione Derivatives: Target Compound: Features a 2-chloro-6-fluorophenyl group at position 6 and a phenyl group at position 3. Analogues:
- CAS 379707-96-7 (): Substituted with 2-hydroxy-3-methoxyphenyl (position 6) and 4-chlorophenyl (position 3). This polar hydroxy-methoxy group enhances hydrophilicity compared to the chloro-fluoro substituent in the target compound.
- CAS 1119391-82-0 (): Contains a trifluoromethylpyridinyl-oxy-phenyl group (position 6), introducing strong electron-withdrawing effects and higher molecular weight (526.86 g/mol vs. ~411.8 g/mol for the target compound) .
Pyrrolo/Pyrazolo-Pyrimidine Derivatives
- Pyrrolo[2,3-d]pyrimidines (): N4-(4-chloro-2-fluorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 8): Exhibits a pyrrolo-pyrimidine core with a 4-chloro-2-fluorophenyl group and methylbenzyl substituent. N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 10): Larger aromatic substituents (naphthylmethyl) increase molecular weight (C23H18ClFN5, 426.88 g/mol) and lipophilicity compared to the target compound’s phenyl group .
Pyrazolo-Pyrido-Pyrimidines ():
- 4-(4-Fluorophenyl)-3,6,8-trimethyl-8,9-dihydro-1H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(4H,6H)-dione : Methyl groups enhance steric bulk, with a high melting point (281–283°C) indicative of crystalline stability. The fluorophenyl group aligns with electronic effects seen in the target compound’s chloro-fluoro substitution .
Thieno-Pyrimidine Derivatives
- Alkylation with benzyl chlorides (e.g., compounds 3 and 4) demonstrates synthetic flexibility, a trait likely shared with the target compound .
Substituent Effects
Biological Activity
The compound 6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione is a member of the pyrimidine family and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H11ClFN5O
- Molecular Weight : 367.76 g/mol
- CAS Number : 1119392-00-5
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antiviral properties, particularly against HIV. The substitution pattern on the phenyl ring plays a significant role in modulating its activity.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit significant antiviral activity against HIV. Specifically, studies have demonstrated that derivatives of this compound can inhibit HIV reverse transcriptase (RT) with high potency. For instance:
- Study Findings : A study reported that compounds with a 2-chloro-6-fluoro substitution showed enhanced activity against wild-type HIV-1 and various mutants. The mechanism involves interference with the viral replication process by inhibiting RT activity at picomolar concentrations .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Reverse Transcriptase : The compound binds to the active site of HIV RT, preventing the conversion of viral RNA into DNA.
- Stereoselectivity : The stereochemistry of the compound significantly influences its binding affinity and inhibitory potency against HIV RT. Specific configurations have been shown to correlate with higher antiviral activity .
Table 1: Summary of Biological Activity Studies
Case Study Analysis
One notable study explored the effects of stereochemistry on the compound's antiviral efficacy. Researchers synthesized several stereoisomers and evaluated their activity against HIV in cellular assays. The results indicated that certain stereoisomers exhibited significantly higher inhibitory effects compared to others, suggesting that precise molecular orientation is crucial for optimal interaction with viral targets .
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis of diazino-pyrimidine derivatives typically involves multi-step reactions starting with halogenated aromatic precursors and heterocyclic intermediates. Key steps include:
- Cyclocondensation : Reacting 2-chloro-6-fluorophenyl isocyanate with pyrimidine precursors under reflux in anhydrous toluene to form the diazino-pyrimidine core .
- Imination : Introducing the 4-imino group via nucleophilic substitution using ammonium acetate in acetic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields the pure compound.
Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalyst selection (e.g., KCO for alkylation steps) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR (DMSO-d) resolve aromatic protons (δ 7.01–8.07 ppm) and imino NH signals (δ 9.3–11.0 ppm). F NMR confirms fluorine substitution .
- X-ray Crystallography : Single-crystal analysis determines bond lengths (e.g., C–F: 1.34 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 469.94) and fragmentation patterns .
Q. How does the compound’s structure influence its physicochemical properties?
The diazino-pyrimidine core contributes to planarity, enhancing π-π stacking with biological targets. Substituents dictate properties:
- 2-Chloro-6-fluorophenyl : Increases lipophilicity (logP ~3.2) and stabilizes halogen bonds in enzyme active sites .
- 3-Phenyl group : Modulates solubility; introducing polar groups (e.g., -OH) improves aqueous solubility but may reduce membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent Variation : Replace the 2-chloro-6-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to test kinase inhibition potency. Compare IC values in enzyme assays .
- Core Modifications : Substitute the diazino moiety with pyrrolo[3,4-d]pyrimidine to assess changes in binding affinity using molecular docking .
- Pharmacophore Mapping : Use 3D-QSAR models to identify critical hydrogen-bonding (imino NH) and hydrophobic (chlorophenyl) features .
Q. What computational strategies accelerate reaction design and mechanistic studies?
- Reaction Path Prediction : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for cyclization steps .
- Machine Learning : Train algorithms on datasets of similar reactions to predict optimal solvents/catalysts (e.g., DMF/KCO for alkylation) .
- Molecular Dynamics : Simulate ligand-protein binding to prioritize analogs for synthesis (e.g., targeting tyrosine kinases) .
Q. How should researchers address contradictions in biological activity data across assay models?
- Assay Validation : Compare IC values in cell-free (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays. Discrepancies may arise from off-target effects or metabolic instability .
- Metabolite Profiling : Use LC-MS to identify degradation products in hepatocyte models, which may explain reduced activity in vivo .
- Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-lab variability .
Q. What methodologies evaluate the compound’s pharmacokinetic (PK) profile?
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Microsomal Stability : Incubate with liver microsomes; measure parent compound depletion via LC-MS .
- In Vivo PK : Administer intravenously (1 mg/kg) to rodents; collect plasma samples for bioavailability and half-life analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
